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molecular formula C12H14O B079758 5,7-Dimethyl-1-tetralone CAS No. 13621-25-5

5,7-Dimethyl-1-tetralone

Cat. No. B079758
M. Wt: 174.24 g/mol
InChI Key: UYJCNOMEGPDXMV-UHFFFAOYSA-N
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Patent
US07384974B2

Procedure details

3.5 mL of phosphorus oxychloride was added dropwise to 4.5 mL of dimethylformamide under ice cooling, after which the system was brought up to room temperature and stirred for 30 minutes. To this was added a solution of 5.0 g of 5,7-dimethyltetralone in 100 mL of chloroform, and the system was refluxed under heating overnight. After the reaction, water was added and the system was stirred for 30 minutes, after which the organic layer was washed first with a saturated sodium hydrogencarbonate aqueous solution and then with saturated brine, dried with magnesium sulfate, and then subjected to reduced-pressure solvent distillation, and the residue was refined by silica gel column chromatography (5% ethyl acetate/hexane) to obtain 5.8 g of 1-chloro-2-formyl-3,4-dihydronaphthalene in the form of a dark brown solid.
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.CN(C)[CH:8]=[O:9].C[C:12]1[CH:21]=[C:20](C)[CH:19]=[C:18]2[C:13]=1[CH2:14][CH2:15][CH2:16][C:17]2=O.O>C(Cl)(Cl)Cl>[Cl:3][C:17]1[C:18]2[C:13](=[CH:12][CH:21]=[CH:20][CH:19]=2)[CH2:14][CH2:15][C:16]=1[CH:8]=[O:9]

Inputs

Step One
Name
Quantity
3.5 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
4.5 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
CC1=C2CCCC(C2=CC(=C1)C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was brought up to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the system was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the system was stirred for 30 minutes
Duration
30 min
WASH
Type
WASH
Details
after which the organic layer was washed first with a saturated sodium hydrogencarbonate aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with saturated brine, dried with magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
subjected to reduced-pressure solvent distillation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(CCC2=CC=CC=C12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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